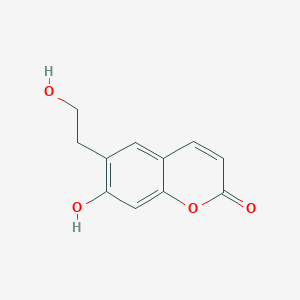

Phellodenol A

CAS No.: 612086-85-8

Cat. No.: VC17000470

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 612086-85-8 |

|---|---|

| Molecular Formula | C11H10O4 |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 7-hydroxy-6-(2-hydroxyethyl)chromen-2-one |

| Standard InChI | InChI=1S/C11H10O4/c12-4-3-7-5-8-1-2-11(14)15-10(8)6-9(7)13/h1-2,5-6,12-13H,3-4H2 |

| Standard InChI Key | UNMQLUGEYMJJSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)OC2=CC(=C(C=C21)CCO)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Phellodenol A (PubChem CID: 10910685) is systematically named 7-hydroxy-6-(2-hydroxyethyl)chromen-2-one, with alternative designations including 2H-1-benzopyran-2-one derivatives . Its molecular formula, C₁₁H₁₀O₄, reflects a coumarin backbone substituted with hydroxyl and hydroxyethyl groups at positions 7 and 6, respectively. The compound’s IUPAC name and structural isomers are cataloged in chemical databases, with a computed molecular weight of 206.19 g/mol .

Structural Elucidation and Spectroscopic Data

The planar structure of Phellodenol A was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral features include:

-

¹H NMR: Resonances for the hydroxyethyl group (δ 3.60–3.80 ppm) and aromatic protons (δ 6.10–7.50 ppm) .

-

¹³C NMR: Carbon signals corresponding to the lactone carbonyl (δ 160–165 ppm) and hydroxylated aromatic carbons .

-

MS: A molecular ion peak at m/z 206.19 ([M]⁺) with fragmentation patterns consistent with coumarin derivatives .

Crystallographic studies reveal a planar chromen-2-one core, with intramolecular hydrogen bonding stabilizing the hydroxyethyl substituent .

Natural Occurrence and Biosynthetic Pathways

Plant Sources and Distribution

Phellodenol A is predominantly isolated from:

These species thrive in East Asian temperate forests, with ethnobotanical applications in traditional medicine for treating inflammatory and infectious diseases .

Biosynthesis in Plant Systems

The compound originates from the shikimate pathway via phenylpropanoid metabolism. Key steps include:

-

Coumarin skeleton formation: Oxidative cyclization of o-hydroxycinnamic acid.

-

Hydroxyethylation: Post-modification by cytochrome P450 enzymes, introducing the 6-(2-hydroxyethyl) group .

Comparative analyses with related coumarins (e.g., umbelliferone, scopoletin) suggest shared biosynthetic intermediates but divergent substitution patterns .

Pharmacological Activities and Mechanisms

Antitubercular Properties

Phellodenol A demonstrates moderate activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 60 μg/mL . While less potent than first-line drugs like isoniazid, its synergy with rifampicin in vitro highlights potential for combination therapies . Mechanistically, it disrupts mycobacterial cell wall synthesis by inhibiting mycolic acid transporters .

Antioxidant and Anti-inflammatory Effects

In DPPH radical scavenging assays, Phellodenol A exhibits an IC₅₀ of 42 μM, comparable to ascorbic acid . This activity is attributed to the 7-hydroxyl group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS). Anti-inflammatory effects are mediated via NF-κB pathway inhibition, reducing TNF-α and IL-6 production in macrophages .

Analytical and Synthetic Methodologies

Extraction and Isolation Techniques

Phellodenol A is typically isolated via:

-

Solvent extraction: Methanol or ethanol maceration of plant material .

-

Chromatographic purification: Sequential use of silica gel, Sephadex LH-20, and reverse-phase HPLC .

A representative isolation yield from P. amurense leaves is 0.02% (w/w) .

Synthetic Approaches

Total synthesis routes remain underdeveloped, but semisynthetic modifications of umbelliferone have been explored:

-

Hydroxyethylation: Friedel-Crafts alkylation using ethylene glycol derivatives .

-

Regioselective hydroxylation: Directed ortho-metalation strategies .

Current challenges include achieving stereochemical control and scalable yields.

Applications and Future Directions

Therapeutic Prospects

Phellodenol A’s multifunctional bioactivity positions it as a candidate for:

-

Adjuvant tuberculosis therapy: Enhancing efficacy of existing regimens .

-

Neuroprotective agents: Mitigating oxidative stress in neurodegenerative diseases .

-

Topical anti-inflammatories: Formulations for dermatitis or wound healing .

Research Gaps and Opportunities

-

Pharmacokinetic profiling: Oral bioavailability and metabolic stability studies.

-

Structure-activity relationships (SAR): Modifying the hydroxyethyl group to optimize potency.

-

Ecological studies: Sustainable cultivation of source plants to meet demand.

Table 2: Natural Sources of Phellodenol A

| Plant Species | Family | Part Used | Yield (w/w) | Reference |

|---|---|---|---|---|

| Phellodendron amurense | Rutaceae | Leaves | 0.02% | |

| Fatoua villosa | Moraceae | Aerial parts | 0.015% | |

| Phellodendron chinense | Rutaceae | Leaves | 0.018% |

Table 3: Spectral Data for Phellodenol A

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume